molecular formula C10H10BrFO2 B12971936 Ethyl 4-bromo-2-fluoro-3-methylbenzoate

Ethyl 4-bromo-2-fluoro-3-methylbenzoate

Cat. No.: B12971936
M. Wt: 261.09 g/mol
InChI Key: LJVFSXGAOJNMLE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-azido-2-fluoro-3-methylbenzoate or 4-thiocyanato-2-fluoro-3-methylbenzoate.

    Reduction: Ethyl 4-bromo-2-fluoro-3-methylbenzyl alcohol.

    Oxidation: 4-bromo-2-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Potential use in the development of new drugs due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-fluoro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-3-fluoro-2-methylbenzoate
  • Methyl 4-bromo-2-fluoro-3-methylbenzoate
  • This compound

Uniqueness

This compound is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 4-bromo-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3H2,1-2H3

InChI Key

LJVFSXGAOJNMLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C)F

Origin of Product

United States

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